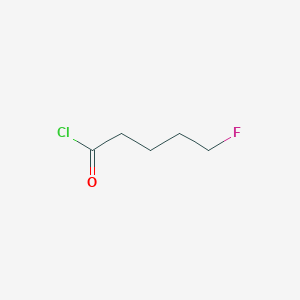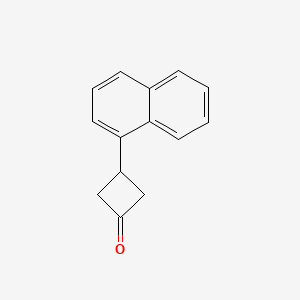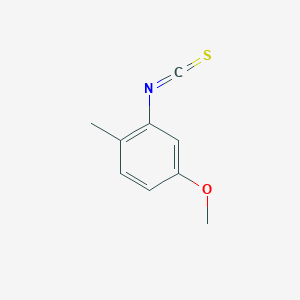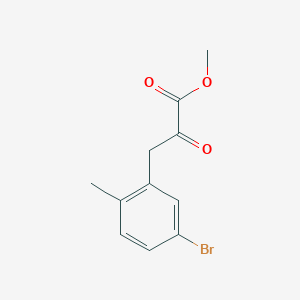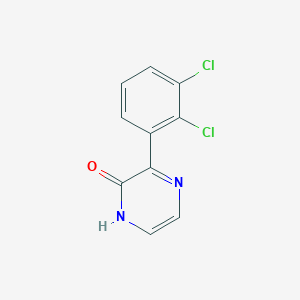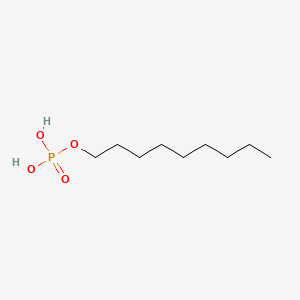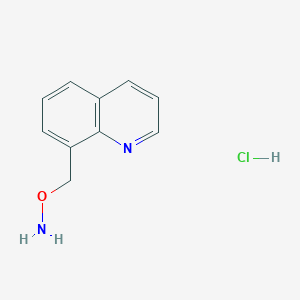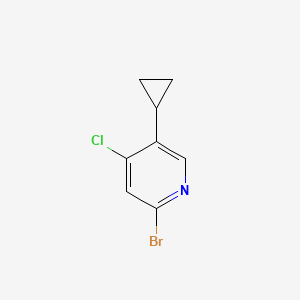![molecular formula C10H12F2O2Si B13698252 (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane](/img/structure/B13698252.png)
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole ring substituted with two fluorine atoms and a trimethylsilane group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane typically involves the introduction of the trimethylsilane group to the benzodioxole ring. One common method includes the reaction of (2,2-difluorobenzo[d][1,3]dioxol-5-yl)boronic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilane group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds .
Applications De Recherche Scientifique
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The trimethylsilane group can also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine: Contains a methanamine group instead of trimethylsilane.
(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile: Features an acetonitrile group.
1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile: Includes a cyclopropane ring.
Uniqueness
The uniqueness of (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)trimethylsilane lies in its combination of the benzodioxole ring with fluorine atoms and a trimethylsilane group. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H12F2O2Si |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
(2,2-difluoro-1,3-benzodioxol-5-yl)-trimethylsilane |
InChI |
InChI=1S/C10H12F2O2Si/c1-15(2,3)7-4-5-8-9(6-7)14-10(11,12)13-8/h4-6H,1-3H3 |
Clé InChI |
PLQLRKQUAVQDHN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(C=C1)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


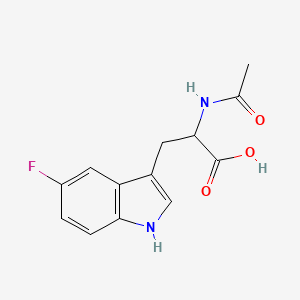

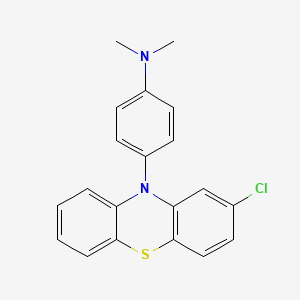
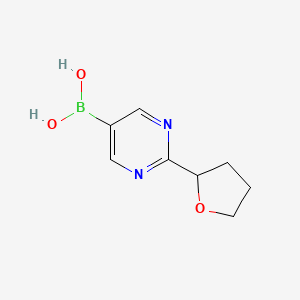
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
